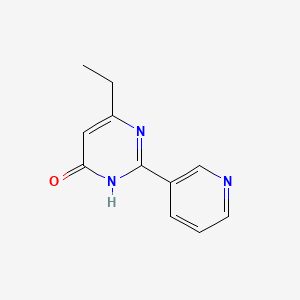

6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-pyridin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-6-10(15)14-11(13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSQYRYUTKSFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266360 | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049874-27-2 | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049874-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-component One-Pot Synthesis

A highly efficient method involves a one-pot, three-component reaction of:

- Pyridine-3-carbaldehyde

- Ethyl cyanoacetate

- Benzamidine hydrochloride

in the presence of triethylamine (TEA) as a base catalyst in a refluxing ethanol-DMF solvent mixture. This reaction yields a key intermediate, 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, which can be further transformed into the target compound or its derivatives.

Reaction conditions and yields:

| Component | Amount (mol equiv.) | Conditions | Yield (%) |

|---|---|---|---|

| Pyridine-3-carbaldehyde | 1 | Reflux in EtOH/DMF (1:1) | High (exact yield not specified) |

| Ethyl cyanoacetate | 1 | TEA catalytic amount | |

| Benzamidine hydrochloride | 1 |

IR and NMR characterization confirmed the formation of the pyrimidine ring with characteristic bands and chemical shifts (NH2 at 3500-3400 cm^-1, CO at ~1690 cm^-1, aromatic protons at δ 7.5-8.3 ppm).

Functional Group Transformations

- Amide formation: Fusion of the intermediate with 2-aminopyridine in the presence of sodium acetate produces an amide derivative.

- Chloroacetylation: Reaction of the amide with chloroacetyl chloride in chloroform yields a chloroacetylamino derivative.

- Cyclization: Refluxing the chloroacetylamino derivative with acetic anhydride promotes cyclization to form the pyrimidine core with the ethyl substituent.

- Mannich base formation: Reaction of the chloro compound with secondary amines at room temperature forms Mannich bases, which have pharmacological relevance.

These steps are summarized in the following reaction scheme:

| Step | Reagents/Conditions | Product Type | Key Spectral Features |

|---|---|---|---|

| Amide formation | 2-Aminopyridine, NaOAc | Amide derivative | IR: NH2 (3500-3400 cm^-1), C=O (1680 cm^-1) |

| Chloroacetylation | Chloroacetyl chloride, CHCl3 | Chloroacetylamino derivative | IR: C=O (1680 cm^-1), C-Cl (760 cm^-1) |

| Cyclization | Acetic anhydride, reflux | Pyrimidine derivative | IR: C=O (1700 cm^-1), C-H (2950 cm^-1) |

| Mannich base formation | Secondary amines, RT | Mannich base derivatives | IR: C-N, C=N, CH2 stretching bands |

This sequence efficiently builds the pyrimidinone system with the desired substitution pattern.

Alternative Routes via Amino Acid Intermediates

Hydrolysis of the aminoester intermediate leads to amino acid derivatives that can undergo:

- Reaction with 2-nitrophenoxyacetic acid to form oxazine derivatives.

- Reduction and further cyclization to form pyrimido-oxazinone compounds.

- Reaction with acetic anhydride to yield oxazine derivatives.

- Subsequent reactions with hydrazine hydrate and aromatic amines to form pyrimido-pyrimidine derivatives.

These transformations expand the structural diversity accessible from the initial pyrimidinone scaffold.

Research Findings and Analysis

- The multi-component reaction approach is highly efficient and yields the target pyrimidinone derivatives with good purity and yield.

- The use of triethylamine as a catalyst in ethanol-DMF solvent system is critical for promoting the condensation and cyclization steps.

- The stepwise functionalization (amide formation, chloroacetylation, Mannich base formation) allows for fine-tuning of the chemical structure, which is important for biological activity optimization.

- Spectroscopic data (IR, NMR) consistently support the structural assignments at each stage.

- The synthetic methods are versatile and allow for the generation of various derivatives for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Product Formed | Notes |

|---|---|---|---|

| Multi-component condensation | Pyridine-3-carbaldehyde, ethyl cyanoacetate, benzamidine hydrochloride, TEA, EtOH-DMF reflux | 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine | High yield, one-pot synthesis |

| Amide formation | 2-Aminopyridine, sodium acetate, heating | Amide derivative | Intermediate for further reactions |

| Chloroacetylation | Chloroacetyl chloride, chloroform, RT | Chloroacetylamino derivative | Precursor for cyclization |

| Cyclization | Acetic anhydride, reflux | Pyrimidine derivative | Forms pyrimidinone core |

| Mannich base formation | Secondary amines, room temperature | Mannich base derivatives | Pharmacologically relevant |

| Amino acid intermediate reactions | Hydrolysis, 2-nitrophenoxyacetic acid, hydrazine hydrate | Oxazine and pyrimido-pyrimidine derivatives | Expands structural diversity |

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine or pyrimidine rings.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidinone Derivatives

Key Observations:

Substituent Reactivity: The 2-pyridin-3-yl group in the target compound introduces steric bulk compared to smaller substituents like methylthio (e.g., in 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one). This may influence synthetic accessibility, as seen in the moderate yield (75%) for the methylthio analogue , versus higher yields (~90%) for simpler dihydropyrimidinones synthesized via optimized catalysts .

Biological Implications: The pyridin-3-yl group may enhance binding affinity in protein targets through aromatic interactions, as seen in drug-like analogues such as (6S)-2-amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one (DB07874), which features a biphenyl substituent for target engagement .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are lacking, comparisons can be drawn:

- Hydrogen Bonding: The pyridin-3-yl nitrogen may act as a hydrogen bond acceptor, contrasting with the hydrogen bond donor capacity of the hydroxy group in 6-hydroxy-2-methylpyrimidin-4(3H)-one .

Biological Activity

6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity, often involving reactions such as nucleophilic substitutions and cyclization reactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrimidinones, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to the antiproliferative activity of this compound and its analogs:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 8.0 | PI3K inhibition |

| Analog A | HeLa (Cervical) | 4.5 | Induction of apoptosis |

| Analog B | MDA-MB-231 (Breast) | 5.2 | Cell cycle arrest |

The compound's mechanism of action appears to involve inhibition of critical pathways such as PI3K/AKT, leading to reduced cell proliferation and increased apoptosis in sensitive cell lines .

Antitrypanosomal Activity

In addition to its anticancer properties, this compound has shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The following data highlights its efficacy compared to other derivatives:

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 13.8 | >100 | >7.25 |

| Compound X | 0.38 | 23 | 60 |

The selectivity index indicates that this compound is significantly more selective for trypanosomes compared to mammalian cells, suggesting a favorable therapeutic window .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model where it demonstrated significant antitumor activity with minimal toxicity. The study utilized various dosing regimens and assessed tumor size reduction over time, confirming the compound's potential as a lead candidate for further development.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyridine Ring : Enhances interaction with biological targets.

- Ethyl Substituent : Modulates lipophilicity and bioavailability.

- Pyrimidine Core : Essential for biological activity against cancer and parasites.

Q & A

Basic: What synthetic routes are optimal for preparing 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, and how is purity validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For pyrimidinone derivatives, nitration in sulfuric acid (72–82%) with controlled nitrogen oxide levels improves regioselectivity . Post-synthesis, purity is validated via:

- Chromatography (HPLC/TLC) to monitor byproducts.

- Spectroscopy : , , and (if fluorinated analogs exist) confirm structural integrity .

- Melting point analysis (e.g., compound 4p in has a defined melting range).

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves bond lengths (mean C–C = 0.002–0.004 Å) and confirms stereochemistry. Disorder in residues requires refinement with SHELXL .

- IR spectroscopy : Detects functional groups (e.g., carbonyl at ~1700 cm) .

- Mass spectrometry : Validates molecular weight via parent ion peaks .

Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

Contradictions arise from variations in experimental design:

- Model organisms : Compare results from Sprague–Dawley rats vs. CD-1 mice (e.g., differing analgesic responses in ).

- Dosage and administration : Standardize protocols (e.g., intraperitoneal vs. oral routes).

- Statistical rigor : Use GraphPad Prism for ANOVA or t-tests with p < 0.05 thresholds .

- Control for impurities : Validate compound purity via chromatography to rule out confounding effects .

Advanced: What strategies optimize the refinement of crystallographic data for pyrimidinone derivatives?

Methodological Answer:

- Software selection : SHELXL refines high-resolution data (R factor < 0.05) but requires manual adjustment for disordered atoms .

- Twinned data handling : Use SHELXPRO for macromolecular interfaces or twinned datasets .

- Validation tools : Check for outliers using CCDC Mercury or PLATON .

Advanced: How do reaction conditions influence the synthesis of nitro- and nitroso-derivatives?

Methodological Answer:

- Acid concentration : Nitration in 72–82% HSO maximizes yield but requires nitrogen oxide scavengers to suppress side reactions .

- Temperature : Kinetic control at 0–5°C favors nitroso intermediates, while higher temperatures (25°C) stabilize nitro products .

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct nitration to specific positions .

Advanced: What in vivo models are suitable for evaluating bioactivity, and how are results interpreted?

Methodological Answer:

- Acute toxicity : Use OECD guidelines (e.g., LD in CD-1 mice) with mortality thresholds .

- Analgesic testing : Employ thermal plate assays (e.g., latency time increases indicate efficacy) .

- Dose-response curves : Fit data to Hill equations to determine EC and efficacy ceilings .

Advanced: How are computational methods integrated with experimental data to predict reactivity?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., nitration transition states) using Gaussian or ORCA .

- Molecular docking : Screen for binding affinity to biological targets (e.g., kinases or enzymes in –16).

- QSPR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.